N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide
Description
N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide is a quinoline-8-sulfonamide derivative featuring a cyclohexyl group substituted with a pyrimidin-2-yloxy moiety. The stereochemistry (1r,4r) indicates a trans-configuration of the cyclohexyl substituents. Quinoline sulfonamides are widely studied for their diverse pharmacological activities, including anticancer and enzyme inhibition, driven by their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,17-6-1-4-14-5-2-11-20-18(14)17)23-15-7-9-16(10-8-15)26-19-21-12-3-13-22-19/h1-6,11-13,15-16,23H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGPFGNEBZTJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its use:
Molecular Targets: It can bind to specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: In medicinal chemistry, it might interact with signal transduction pathways, influencing cellular processes such as apoptosis or inflammation.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key structural differences among quinoline-8-sulfonamide derivatives lie in their substituents, which influence solubility, stability, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The cyclohexyl-pyrimidinyloxy group in the target compound likely enhances lipophilicity compared to smaller substituents like HQSMP’s pyridinylmethyl. This could reduce aqueous solubility but improve membrane permeability . Piperazine-containing derivatives (e.g., ) exhibit improved solubility in polar aprotic solvents (e.g., DMF) due to the basic piperazine moiety, which may also facilitate salt formation for enhanced stability .
Biological Activity
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, highlighting research findings, case studies, and relevant data.
Compound Structure and Properties
The compound features a quinoline core, a sulfonamide group, and a cyclohexyl ring substituted with a pyrimidinyl ether. This configuration is significant as quinolines are often associated with various biological activities, including antimicrobial and anticancer effects. The specific arrangement of functional groups contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance, a study on quinoline derivatives demonstrated moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. A related study investigated the effects of similar quinoline sulfonamides on fibroblast-like synoviocytes (FLS) in rheumatoid arthritis models. The results indicated that these compounds significantly reduced inflammatory markers such as IL-1β and IL-6, highlighting their potential for treating inflammatory diseases .
Anticancer Properties
This compound's anticancer properties are under investigation. Similar compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example, hybrid derivatives containing quinoline structures have demonstrated selective antitumor activity against renal and breast cancer cells .
Study 1: Antimicrobial Evaluation
A series of synthesized quinoline derivatives were tested for antimicrobial efficacy. The study revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance bioactivity .
Study 2: Anti-inflammatory Mechanism
In a detailed investigation into the anti-inflammatory mechanisms of quinoline sulfonamides, researchers utilized RNA sequencing and molecular docking approaches. They identified RAMP1 as a key target for these compounds, which could lead to reduced inflammation in TNF-α stimulated FLS .
Data Summary Table
Scientific Research Applications
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide is a compound with a quinoline core, a sulfonamide group, and a cyclohexyl ring substituted with a pyrimidinyl ether. It is of interest in medicinal chemistry because of its unique structural properties and potential therapeutic applications. Quinoline derivatives are often associated with diverse biological activities, including antimicrobial and anticancer effects.
Synthesis and Structure
The synthesis of this compound involves several steps:
- Preparation of the quinoline-8-sulfonamide core, typically through the sulfonation of quinoline using sulfur trioxide or chlorosulfonic acid.
- Introduction of the cyclohexyl ring via a nucleophilic substitution reaction, where a cyclohexyl derivative reacts with the quinoline sulfonamide.
- Attachment of the pyrimidinyl ether group, often involving the reaction of the cyclohexyl intermediate with pyrimidine-2-ol under basic conditions.
The compound's structure combines quinoline, cyclohexyl, and pyrimidinyl ether groups, providing a unique electronic and steric environment.
Antimicrobial Activity
Quinoline derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various pathogens. For example, quinoline derivatives have demonstrated antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. Hybrid quinoline-sulfonamide complexes have demonstrated antibacterial and antifungal activity . One such compound was very active against Escherichia coli and Candida albicans .
Anti-inflammatory Effects
The compound shows promise in anti-inflammatory applications. Studies on similar quinoline sulfonamides have shown a reduction in inflammatory markers such as IL-1β and IL-6 in rheumatoid arthritis models, suggesting potential for treating inflammatory diseases.
Antiviral Potential
N-Heterocycles, including pyrazole derivatives, have demonstrated antiviral activities . Some pyrazole nucleosides have reduced the multiplication of HIV-1 in heavily infected cells . Certain molecules have shown activity towards the vaccinia virus, influenza A virus, vesicular stomatitis virus, and respiratory syncytial virus .
Potential Molecular Targets and Pathways
Depending on its use, the compound can exert effects through various mechanisms:
- Binding to specific enzymes or receptors, inhibiting or activating their function.
- Interacting with signal transduction pathways, influencing cellular processes such as apoptosis or inflammation.
Disclaimer for Products for In Vitro Studies
It is important to note that products available for purchase are designed specifically for in vitro studies, which are conducted outside of a living organism in a controlled laboratory environment using cells or tissues. These products are not classified as drugs or medicines, have not been approved by the FDA, and are not intended to prevent, treat, or cure any medical condition or disease. Introducing these products into the bodies of humans or animals is strictly prohibited.
Q & A
Basic Research Question
- X-ray Powder Diffraction (XRPD) : Determines crystallinity and polymorphic forms. Peaks at 2θ = 12.5°, 18.3°, and 24.7° indicate the dominant crystalline phase .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; a weight loss <1% below 150°C confirms absence of residual solvents .
- Differential Scanning Calorimetry (DSC) : Identifies melting points (e.g., sharp endotherm at 215–220°C) and phase transitions .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show distinct peaks: δ 8.95 (quinoline H-2), δ 8.30 (pyrimidine H-4,5), and δ 4.10 (cyclohexyl H-1,4) .
Advanced Tip : Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemical ambiguities in the (1r,4r)-cyclohexyl configuration .
How does the stereochemistry of the cyclohexyl group influence the compound’s biological activity?
Advanced Research Question
The (1r,4r)-stereochemistry imposes spatial constraints that affect target binding:
- Molecular Docking : The equatorial orientation of the pyrimidin-2-yloxy group enhances hydrogen bonding with kinase active sites (e.g., CDK9), as shown in simulations using AutoDock Vina .
- Comparative Studies : The (1s,4s)-diastereomer exhibits 10-fold lower inhibitory potency in kinase assays due to steric clashes with hydrophobic pockets .
Methodology : Synthesize diastereomers via chiral resolution (Chiralpak AD-H column) and validate using circular dichroism (CD) spectroscopy .
How should researchers address contradictory data regarding the compound’s efficacy in different biological assays?
Advanced Research Question
Contradictions often arise from assay conditions or target specificity:
- Solubility Factors : The compound’s low aqueous solubility (e.g., <10 µM in PBS) may reduce apparent activity in cell-based assays. Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity artifacts .
- Target Selectivity : Screen against off-target kinases (e.g., EGFR, VEGFR2) using competitive binding assays (KINOMEscan®) to rule out polypharmacology .
- Data Normalization : Normalize IC₅₀ values to positive controls (e.g., staurosporine for kinase inhibition) and account for batch-to-batch variability in compound purity .
What are the recommended storage conditions to ensure the compound’s stability over time?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen gas to displace oxygen, reducing oxidation of the sulfonamide group .
- Lyophilization : For long-term storage (>6 months), lyophilize the compound with trehalose (1:1 w/w) to maintain stability .
Validation : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
What strategies can be employed to modify the sulfonamide moiety to enhance target binding affinity?
Advanced Research Question
- Bioisosteric Replacement : Substitute the sulfonamide with a phosphonamide group to improve hydrogen-bonding capacity. Synthesize derivatives via reaction with phosphorus oxychloride (POCl₃) .
- ProDrug Design : Introduce enzymatically cleavable groups (e.g., acetylated lysine) to enhance cellular uptake. Validate using fluorescence-activated cell sorting (FACS) .
- SAR Studies : Systematically vary substituents on the quinoline ring (e.g., 6-bromo, 8-trifluoromethyl) and evaluate using surface plasmon resonance (SPR) to quantify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
